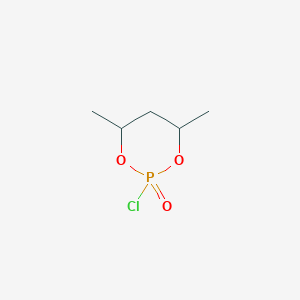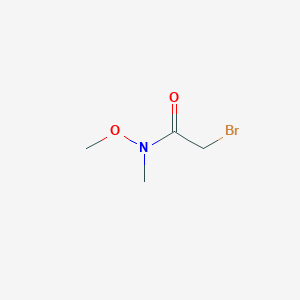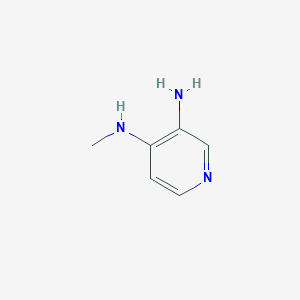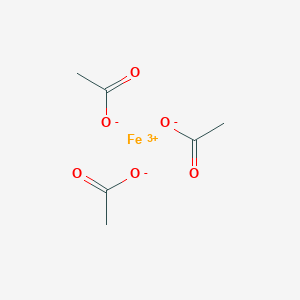
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is a chemical compound with the molecular formula C5H10ClO3P. It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphoric acid derivatives.
Reduction Reactions: Products include phosphine derivatives.
Applications De Recherche Scientifique
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms involving phosphorus compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity is exploited in various chemical syntheses and industrial applications. The compound can also undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-2-oxo-1,3,2-dioxaphospholane
Uniqueness
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its six-membered ring structure with both oxygen and phosphorus atoms provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
10140-90-6 |
|---|---|
Formule moléculaire |
C5H10ClO3P |
Poids moléculaire |
184.56 g/mol |
Nom IUPAC |
2-chloro-4,6-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H10ClO3P/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3 |
Clé InChI |
SCSGSYNJAFAKKV-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)Cl)C |
SMILES canonique |
CC1CC(OP(=O)(O1)Cl)C |
Synonymes |
2-Chloro-4,6-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)


![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)




![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
